molecular formula C28H35F2N5O3 B607871 GSK8814

GSK8814

Cat. No.: B607871
M. Wt: 527.6 g/mol
InChI Key: YDPMMWAOCCOULO-JBRSBNLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK8814 is a chemical probe specifically designed for the ATAD2 and ATAD2B bromodomains. These bromodomains are chromatin remodeling factors that modulate the expression of multiple tumor cell growth factors. Overexpression of ATAD2 is associated with poor outcomes in several cancers . This compound is highly selective for ATAD2/2B bromodomains, making it a valuable tool in cancer research .

Preparation Methods

The synthesis of GSK8814 involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

GSK8814 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

GSK8814 has several scientific research applications:

Comparison with Similar Compounds

GSK8814 is unique due to its high selectivity for ATAD2/2B bromodomains. Similar compounds include:

These compounds differ in their selectivity and target bromodomains, highlighting the uniqueness of this compound in its specific targeting of ATAD2/2B.

Properties

IUPAC Name

8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPMMWAOCCOULO-JBRSBNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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